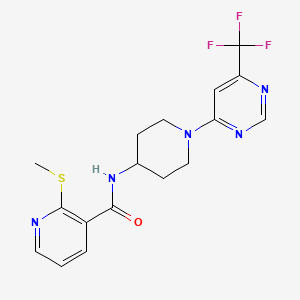

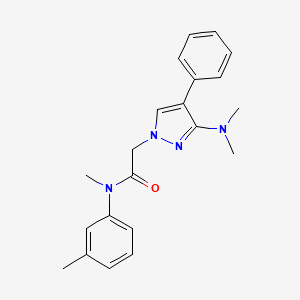

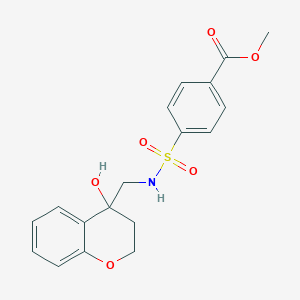

![molecular formula C29H27N3 B2486745 1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 478032-85-8](/img/structure/B2486745.png)

1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar pyrrole derivatives involves a two-step sequence starting from amino-substituted pyrrole precursors. These processes typically employ solvent-free condensation followed by reduction, yielding compounds with varied substituents on the pyrrole ring. This method demonstrates efficient access to N-(pyrrol-2-yl)amines and their derivatives, showcasing the versatility of pyrrole chemistry in synthesizing complex molecules (Macías et al., 2018).

Molecular Structure Analysis

Structural analysis of similar compounds reveals significant insights into their molecular geometry and interactions. X-ray crystallography studies show that the crystal structures of reduced pyrrole derivatives exhibit changes in symmetry and molecular conformation compared to their precursors, indicating the influence of substituents on the overall molecular structure. These studies also highlight the role of hydrogen bonding and other non-covalent interactions in determining the supramolecular assembly of these compounds (Macías et al., 2018).

Chemical Reactions and Properties

Pyrrole derivatives undergo various chemical reactions, including cyclocondensation and reactions with activated methylene compounds, to form a wide range of heterocyclic compounds. These reactions are facilitated by the pyrrole's nucleophilic nature and the reactivity of its substituents, leading to the synthesis of compounds with diverse structures and properties (Bergner et al., 2009).

Physical Properties Analysis

The physical properties of pyrrole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and the nature of their substituents. X-ray crystallography provides detailed information on the molecular and crystal structure, offering insights into the relationship between molecular conformation and physical properties (Macías et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrrole derivatives, including reactivity, stability, and interaction with other molecules, are determined by the electronic structure of the pyrrole ring and its substituents. Studies on the synthesis and reactivity of these compounds reveal their potential as intermediates in the synthesis of more complex molecules and their applications in various chemical reactions (Bergner et al., 2009).

Scientific Research Applications

Synthetic Routes and Structural Studies

A series of N-(pyrrol-2-yl)amines and their derivatives have been synthesized, demonstrating efficient access to pyrrole-based compounds. These compounds include a variety of (E)-1-tert-butyl-5-[(aryl)methylidene]amino-1H-pyrrole-3-carbonitriles, showcasing solvent-free condensation and reduction steps. The crystal structures of these compounds revealed changes in molecular conformations and the importance of (N,C)-H...N hydrogen bonds in their supramolecular assembly (Macías, Castillo, & Portilla, 2018).

Antimicrobial Activity

Pyrrole derivatives, including those similar in structure to the queried compound, have been synthesized and evaluated for their antimicrobial properties. These derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as antimicrobial agents (Mohamed, El-Domany, & Abd El-hameed, 2009).

Novel Heterocycles Synthesis

Research has also focused on the catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from pyrrole-3-carbonitriles. This demonstrates the versatility of pyrrole derivatives in synthesizing complex heterocyclic structures that could have varied biological and chemical applications (Khashi, Davoodnia, & Lingam, 2015).

Metallo-β-lactamase Inhibition

A study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile highlighted their importance in inhibiting metallo-β-lactamases (MBLs), enzymes responsible for bacterial resistance to β-lactam antibiotics. This research identifies key structural components necessary for inhibitory activity and suggests these compounds as starting points for developing universal MBL inhibitors (McGeary, Tan, Selleck, Pedroso, Sidjabat, & Schenk, 2017).

properties

IUPAC Name |

1-butyl-2-[(E)-(2-methylphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3/c1-3-4-19-32-28(24-16-9-6-10-17-24)27(23-14-7-5-8-15-23)26(20-30)29(32)31-21-25-18-12-11-13-22(25)2/h5-18,21H,3-4,19H2,1-2H3/b31-21+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFWBRJHYYNIKC-NJZRLIGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=C1N=CC2=CC=CC=C2C)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=C(C(=C1/N=C/C2=CC=CC=C2C)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

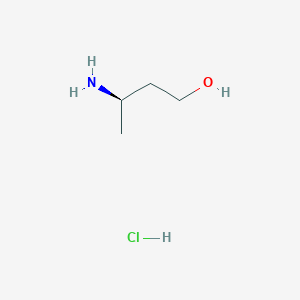

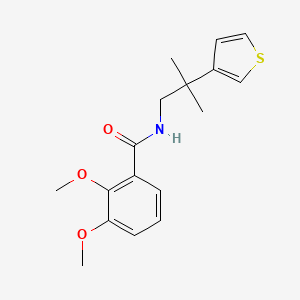

![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)

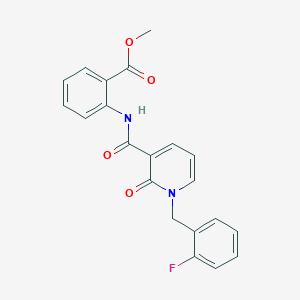

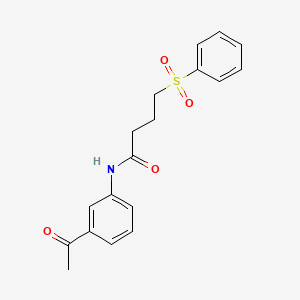

![N-[5-(1H-Benzimidazol-2-yl)-2-methoxyphenyl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2486674.png)

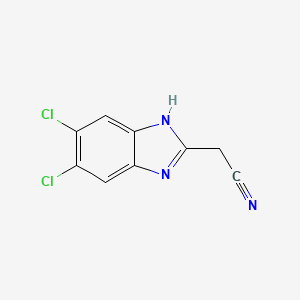

![N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine](/img/structure/B2486678.png)

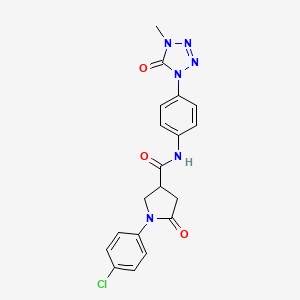

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2486683.png)